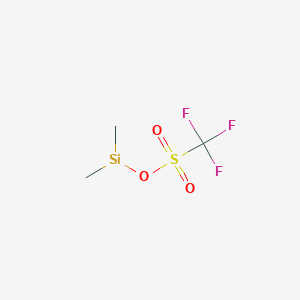
Niobium;sulfanylidenetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium;sulfanylidenetin is a compound that combines niobium, a transition metal, with sulfanylidenetin, a sulfur-containing ligand. Niobium is known for its high melting point, corrosion resistance, and superconducting properties . Sulfanylidenetin, on the other hand, is a ligand that can form stable complexes with various metals, enhancing their reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of niobium;sulfanylidenetin typically involves the reaction of niobium pentachloride (NbCl₅) with sulfanylidenetin under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as:
NbCl5+Sulfanylidenetin→this compound+by-products
Industrial Production Methods
Industrial production of this compound involves high-temperature reactions in specialized reactors. The process includes purification steps to remove impurities and ensure high purity of the final product. Techniques such as liquid-liquid extraction, molten salt electrolysis, and electron beam melting are commonly used .
Analyse Des Réactions Chimiques
Types of Reactions
Niobium;sulfanylidenetin undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form niobium oxides.
Reduction: Can be reduced to lower oxidation states using reducing agents.
Substitution: Ligands in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Ligands such as phosphines or amines in the presence of a catalyst.
Major Products
Oxidation: Niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: New niobium complexes with different ligands.
Applications De Recherche Scientifique
Niobium;sulfanylidenetin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential in enzyme mimetics and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, including superconductors and corrosion-resistant alloys .
Mécanisme D'action
The mechanism of action of niobium;sulfanylidenetin involves its ability to form stable complexes with various substrates. The niobium center can coordinate with multiple ligands, facilitating catalytic reactions. The sulfur-containing ligand enhances the reactivity of the niobium center by stabilizing intermediate states and lowering activation energies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Niobium pentachloride (NbCl₅)
- Niobium oxides (Nb₂O₅)
- Niobium carbide (NbC)
Uniqueness
Niobium;sulfanylidenetin is unique due to its combination of niobium and a sulfur-containing ligand, which imparts distinct chemical and physical properties. Unlike niobium pentachloride, which is highly reactive and corrosive, this compound is more stable and versatile in various applications. Compared to niobium oxides and carbides, it offers enhanced catalytic activity and selectivity in chemical reactions .
Propriétés
| 93389-15-2 | |
Formule moléculaire |
NbSSn |
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
niobium;sulfanylidenetin |
InChI |
InChI=1S/Nb.S.Sn |
Clé InChI |
SDYUZZDLQTXRKQ-UHFFFAOYSA-N |
SMILES canonique |
S=[Sn].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
